molecular formula C21H19N5O2 B2710034 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide CAS No. 1004252-60-1

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

Cat. No.: B2710034
CAS No.: 1004252-60-1
M. Wt: 373.416
InChI Key: OFFOMUKNBHGFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Name : Methyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoate .
  • Synonyms : It is also known as methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate .

Molecular Structure Analysis

The molecular structure of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide consists of a naphthamide core linked to a pyrazole ring via a dihydropyrimidine moiety. The sulfur atom bridges the pyrimidine and propanoate groups . The detailed three-dimensional arrangement of atoms can be visualized using molecular modeling software.

Safety and Hazards

Safety data, including toxicity, flammability, and environmental impact, should be thoroughly investigated. Consult the provided Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

For more detailed information, refer to the provided references . If you need additional insights or have further inquiries, feel free to ask!

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-15-12-19(27)24-21(22-15)26-18(11-13(2)25-26)23-20(28)17-10-6-8-14-7-4-5-9-16(14)17/h4-12H,3H2,1-2H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFOMUKNBHGFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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